

Almorexant's Orexin Receptor Binding Affinity: A Technical Guide

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Compound of Interest

Compound Name: Almorexant-13C-d3

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Almorexant (formerly ACT-078573) is a potent, dual orexin receptor antagonist that has been extensively studied for its therapeutic potential, primarily in the treatment of insomnia.^[1] Its mechanism of action lies in its ability to competitively block the binding of the endogenous neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. This technical guide provides an in-depth overview of the binding affinity of Almorexant for these receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of Almorexant for orexin receptors has been characterized using various in vitro assays. The data consistently demonstrates high affinity for both OX1 and OX2 receptors, with a notable kinetic profile that influences its functional activity.

Receptor	Parameter	Value (nM)	Species	Assay Method	Reference
OX1R	Kd	1.3	Human	[3H]Almorexant Radioligand Binding	[2]
IC50	6.6	Human	Not Specified	[3]	
IC50	13	Human	Intracellular Ca2+ Mobilization	[3]	
IC50	16	Rat	Intracellular Ca2+ Mobilization	[3]	
OX2R	Kd	0.17	Human	[3H]Almorexant Radioligand Binding	
Ki	0.0047 μ M (4.7 nM)	Human	[125I]-Orexin A Displacement		
pKi	8.0 \pm 0.1	Human	[3H]-EMPA Competition Binding		
IC50	3.4	Human	Not Specified		
IC50	8	Human	Intracellular Ca2+ Mobilization		
IC50	15	Rat	Intracellular Ca2+ Mobilization		

A key characteristic of Almorexant is its kinetic binding profile. It exhibits fast association and dissociation rates at the human OX1 receptor. In contrast, while its association with the human OX2 receptor is fast, its dissociation is remarkably slow. This slow dissociation from OX2R leads to a time-dependent increase in its apparent potency and selectivity for this receptor subtype, effectively behaving as a pseudo-irreversible antagonist under certain experimental conditions.

Experimental Protocols

The quantitative data presented above were generated using established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor. These assays typically involve incubating a radiolabeled ligand (e.g., [3H]Almorexant or [3H]-EMPA) with a source of the target receptor, such as cell membranes from HEK293 or CHO cells engineered to express human OX1 or OX2 receptors.

Typical Protocol:

- **Membrane Preparation:** Cells expressing the receptor of interest are harvested and homogenized to create a membrane preparation. The protein concentration of the membrane suspension is determined.
- **Incubation:** A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (Almorexant). The incubation is carried out for a specific duration (e.g., 1.5 hours) at a controlled temperature to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is measured using a scintillation counter.

- **Data Analysis:** The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation. Saturation binding experiments, where varying concentrations of the radioligand are used, can determine the dissociation constant (K_d) and the total number of binding sites (B_{max}).

Functional Cell-Based Assays

Functional assays measure the ability of a compound to modulate the biological response of a cell upon receptor activation. For orexin receptors, which are G-protein coupled receptors, common functional assays measure changes in intracellular calcium levels or the accumulation of second messengers like inositol phosphates (IP).

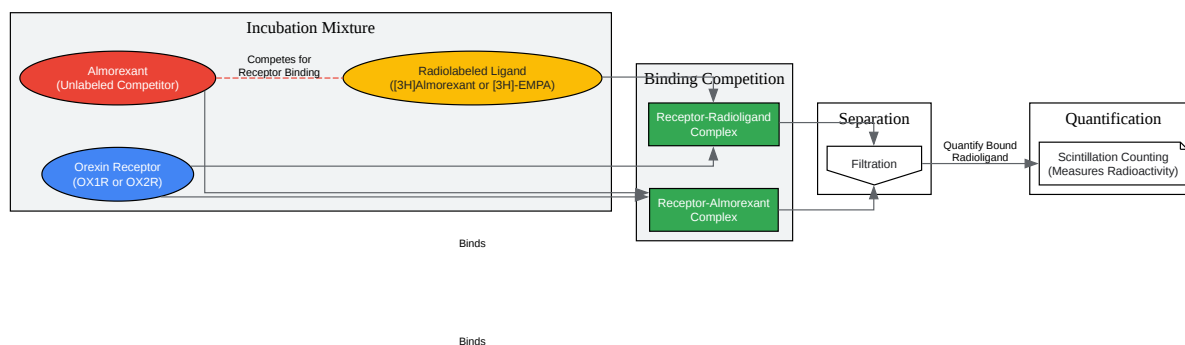
Intracellular Calcium Mobilization Assay (FLIPR):

- **Cell Culture:** CHO cells stably expressing either human OX1 or OX2 receptors are seeded into microplates.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
- **Compound Incubation:** The cells are pre-incubated with varying concentrations of Almorexant for a defined period (e.g., 25-240 minutes).
- **Agonist Stimulation:** An orexin agonist (e.g., orexin-A) is added to the cells to stimulate the receptors.
- **Signal Detection:** A Fluorometric Imaging Plate Reader (FLIPR) is used to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
- **Data Analysis:** The ability of Almorexant to inhibit the orexin-A-induced calcium signal is quantified to determine its IC₅₀ value.

Visualizations

Competitive Binding Assay Workflow

The following diagram illustrates the principle of a competitive radioligand binding assay used to determine the binding affinity of Almorexant.

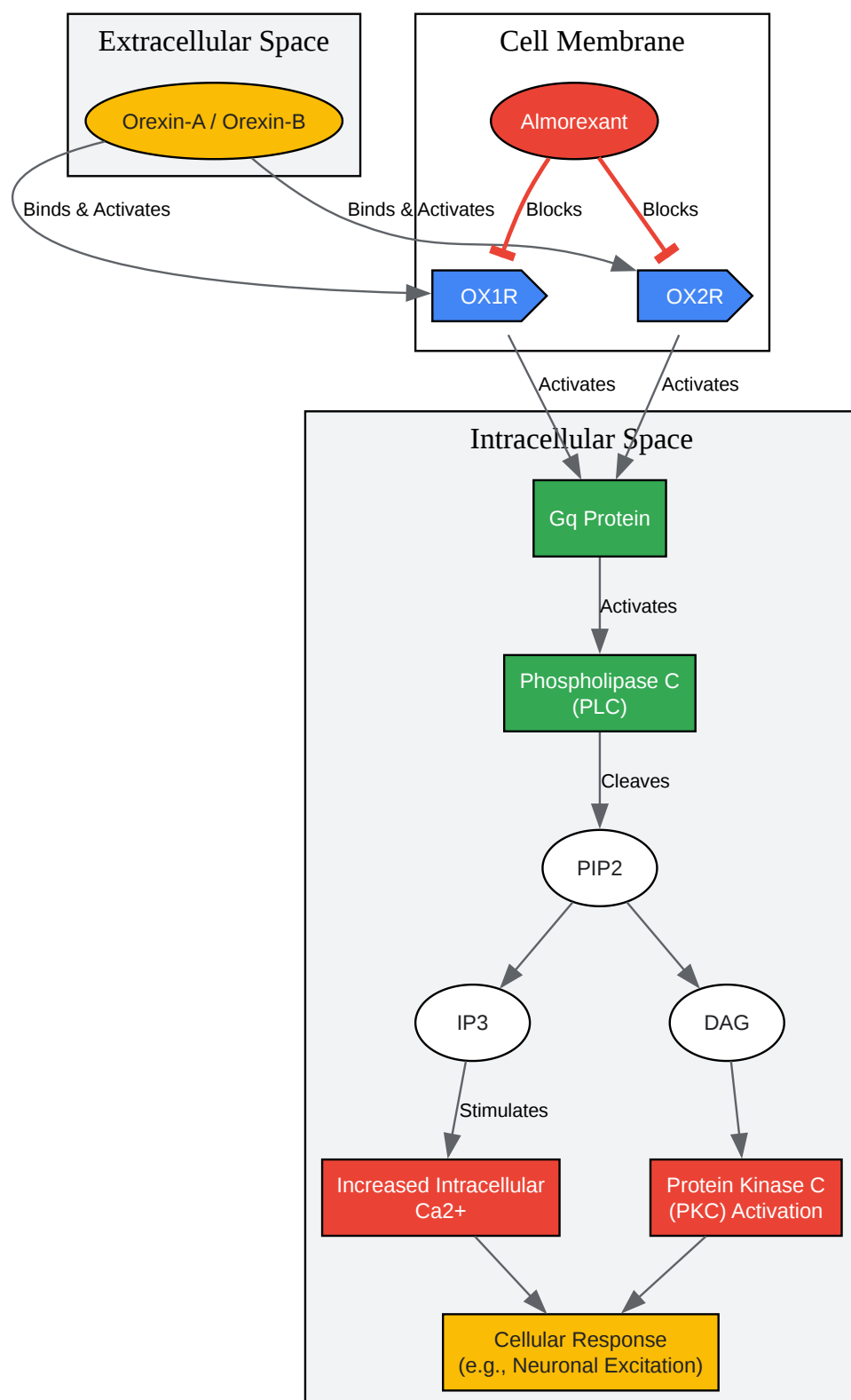


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Caption: Workflow of a competitive radioligand binding assay.

Orexin Receptor Signaling Pathway Antagonized by Almorexant

Almorexant blocks the downstream signaling cascade initiated by the binding of orexin peptides to their receptors. The diagram below depicts this pathway.



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Caption: Simplified orexin receptor signaling pathway and antagonism by Almorexant.

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